

(1S,2S)-2-Methoxycyclohexanol: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1S,2S)-2-Methoxycyclohexanol

Cat. No.: B3386611

[Get Quote](#)

Introduction

(1S,2S)-2-Methoxycyclohexanol is a chiral chemical compound with the molecular formula C₇H₁₄O₂.^[1] As a specific stereoisomer of 2-methoxycyclohexanol, it possesses a defined three-dimensional arrangement of its constituent atoms, which imparts unique chemical and physical properties.^[1] This guide provides an in-depth exploration of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of **(1S,2S)-2-Methoxycyclohexanol**. The content is tailored for researchers, scientists, and professionals in drug development who utilize chiral building blocks in organic synthesis.

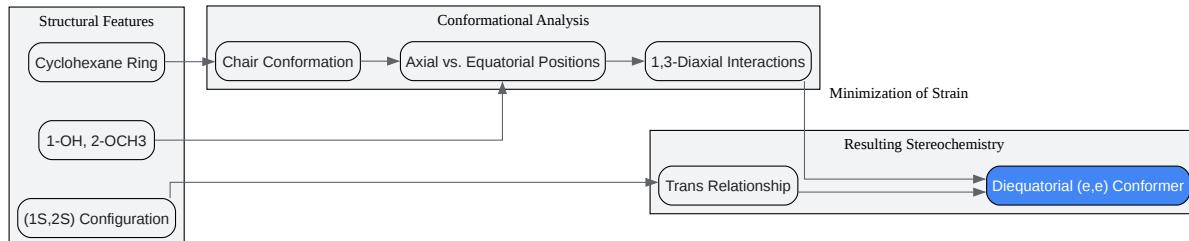
The importance of chirality in the life sciences cannot be overstated. The biological activity of many pharmaceuticals is highly dependent on the stereochemistry of the drug molecule.^{[2][3]} Enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.^{[4][5]} Consequently, the ability to synthesize and characterize enantiomerically pure compounds is a cornerstone of modern drug discovery and development.^[2] **(1S,2S)-2-Methoxycyclohexanol** serves as a valuable chiral intermediate in the synthesis of complex, biologically active molecules, including tricyclic β -lactam antibiotics.^{[1][6]}

This document will delve into the conformational analysis of the cyclohexane ring, the assignment of stereochemical descriptors, a plausible synthetic pathway, and the interpretation of key spectroscopic data to ensure the structural integrity and purity of **(1S,2S)-2-Methoxycyclohexanol**.

Part 1: Molecular Structure and Stereochemistry

The Cyclohexane Chair Conformation

The fundamental framework of **(1S,2S)-2-Methoxycyclohexanol** is the cyclohexane ring. To minimize steric and angle strain, cyclohexane adopts a non-planar "chair" conformation.^[7] In this conformation, the hydrogen atoms (and any substituents) occupy two distinct types of positions: axial and equatorial.^[8] Axial bonds are parallel to the principal C3 axis of the ring, while equatorial bonds point outwards from the "equator" of the ring.


The chair conformation can undergo a "ring flip," in which one chair form converts to another. During this process, all axial positions become equatorial, and all equatorial positions become axial.^[8] For substituted cyclohexanes, the equilibrium between the two chair conformations typically favors the conformer where bulky substituents occupy the more sterically favorable equatorial positions to minimize 1,3-diaxial interactions.^[9]

Stereochemistry of **(1S,2S)-2-Methoxycyclohexanol**

(1S,2S)-2-Methoxycyclohexanol is a disubstituted cyclohexane with two chiral centers at carbons 1 and 2. The "(1S,2S)" designation defines the absolute configuration at these centers according to the Cahn-Ingold-Prelog (CIP) priority rules.

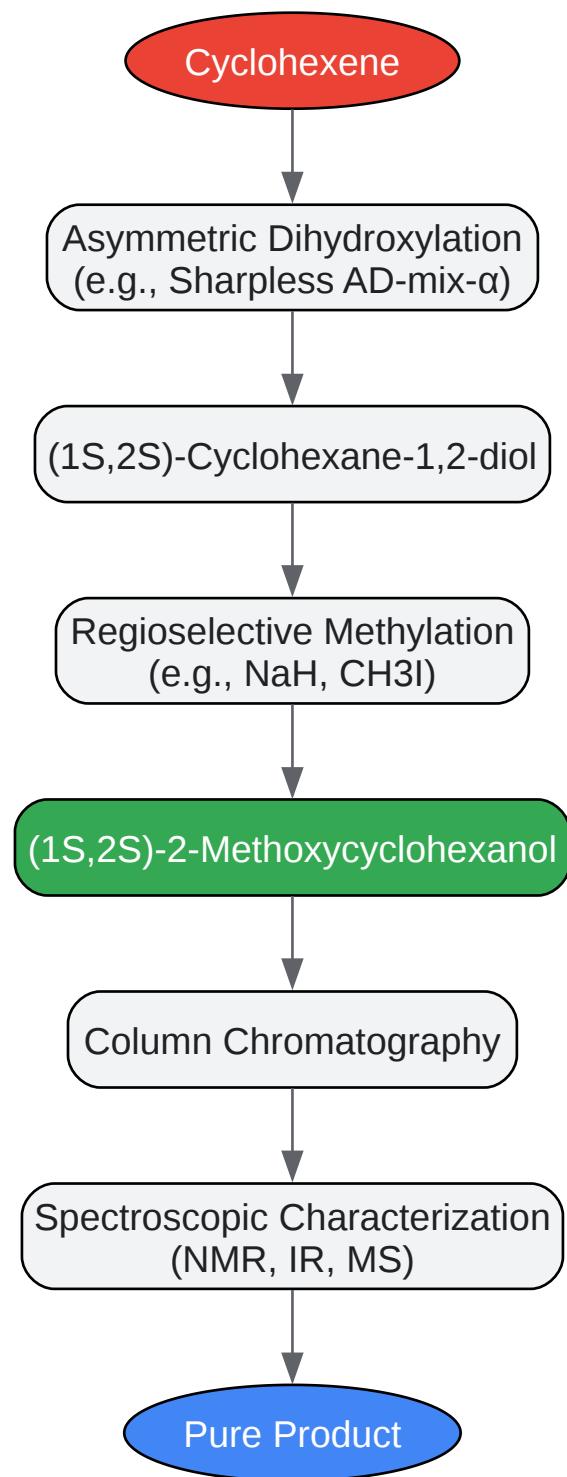
- **Trans Isomer:** The descriptor "trans" indicates that the hydroxyl (-OH) and methoxy (-OCH₃) groups are on opposite sides of the cyclohexane ring.^[8] In the chair conformation, this can correspond to either a diequatorial (e,e) or a diaxial (a,a) arrangement of the substituents.
- **Conformational Stability:** For trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial conformer.^[9] The diaxial arrangement introduces significant steric strain due to 1,3-diaxial interactions between the substituents and the axial hydrogens on the same side of the ring. Therefore, **(1S,2S)-2-Methoxycyclohexanol** will predominantly exist in the diequatorial conformation.

The logical relationship between the structure and its stable conformation is illustrated below:

[Click to download full resolution via product page](#)

Caption: Logical flow from structural features to the most stable conformer of **(1S,2S)-2-Methoxycyclohexanol**.

Part 2: Synthesis and Purification


The synthesis of enantiomerically pure **(1S,2S)-2-Methoxycyclohexanol** can be achieved through various methods, including the asymmetric dihydroxylation of a suitable precursor followed by methylation. A plausible and efficient laboratory-scale synthesis is outlined below.

Synthetic Workflow

The overall synthetic strategy involves two key steps:

- Asymmetric Dihydroxylation: Conversion of cyclohexene to (1S,2S)-cyclohexane-1,2-diol. This step establishes the desired stereochemistry.
- Regioselective Methylation: Methylation of the diol to yield the target molecule, **(1S,2S)-2-Methoxycyclohexanol**.

The workflow for this synthesis is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(1S,2S)-2-Methoxycyclohexanol**.

Experimental Protocol: Synthesis of (1S,2S)-2-Methoxycyclohexanol

Materials:

- Cyclohexene
- AD-mix- α
- tert-Butanol
- Water
- Sodium sulfite
- Sodium hydride (60% dispersion in mineral oil)
- Methyl iodide
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Step 1: Asymmetric Dihydroxylation of Cyclohexene

- To a stirred solution of AD-mix- α in a 1:1 mixture of tert-butanol and water at 0 °C, add cyclohexene.
- Stir the reaction mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).
- Quench the reaction by adding sodium sulfite and stirring for 1 hour.

- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (1S,2S)-cyclohexane-1,2-diol.

Step 2: Regioselective Methylation

- To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the crude (1S,2S)-cyclohexane-1,2-diol in anhydrous THF dropwise.
- Allow the mixture to warm to room temperature and stir for 1 hour.
- Cool the mixture back to 0 °C and add methyl iodide dropwise.
- Stir the reaction at room temperature until completion (monitored by TLC).
- Carefully quench the reaction with saturated aqueous ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **(1S,2S)-2-Methoxycyclohexanol**.

Part 3: Spectroscopic Characterization

The structure and purity of the synthesized **(1S,2S)-2-Methoxycyclohexanol** must be confirmed by spectroscopic methods.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11] The IR spectrum of **(1S,2S)-2-Methoxycyclohexanol** is expected to show characteristic absorption

bands.

Table 1: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3400 (broad)	O-H stretch	Alcohol
~2930, ~2860	C-H stretch	Alkane
~1100	C-O stretch	Ether and Alcohol

Data sourced from typical values for alcohols and ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the cyclohexane ring and the methoxy group. The chemical shifts and coupling constants will be consistent with the trans-diequatorial conformation. The proton attached to the carbon bearing the hydroxyl group (H-1) and the proton attached to the carbon bearing the methoxy group (H-2) are expected to appear as complex multiplets. The methoxy group protons will appear as a sharp singlet around 3.4 ppm.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals, corresponding to the six carbons of the cyclohexane ring and the one carbon of the methoxy group.[12]

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon Atom	Expected Chemical Shift (ppm)
C-1 (CH-OH)	~75
C-2 (CH-OCH ₃)	~85
Cyclohexane CH ₂	20-40
Methoxy (-OCH ₃)	~56

Data is estimated based on typical values for similar structures.[\[13\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of **(1S,2S)-2-Methoxycyclohexanol** is 130.18 g/mol . [\[10\]](#) The mass spectrum will show a molecular ion peak (M^+) at $m/z = 130$, along with other fragmentation peaks.

Part 4: Applications in Drug Development

Chiral molecules like **(1S,2S)-2-Methoxycyclohexanol** are crucial in the pharmaceutical industry.[\[14\]](#) Its specific stereochemistry makes it a valuable building block in asymmetric synthesis.[\[1\]](#)

- Chiral Intermediate: It serves as a key intermediate in the synthesis of complex chiral drugs. [\[1\]](#) The fixed stereocenters of the molecule can be carried through a synthetic sequence to control the stereochemistry of the final product.
- Improved Pharmacological Profiles: The use of single enantiomer intermediates helps in the development of drugs with improved therapeutic efficacy and reduced side effects, as different enantiomers can have different biological activities.[\[2\]\[4\]](#)
- Material Science: There is also potential for its use in the development of new materials, such as chiral polymers and catalysts.[\[1\]](#)

The use of such chiral synthons avoids the formation of undesirable isomers, which can be difficult and costly to separate, ultimately improving the overall efficiency and purity of the drug manufacturing process.[\[14\]](#)

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, stereochemistry, synthesis, and characterization of **(1S,2S)-2-Methoxycyclohexanol**. A thorough understanding of its conformational preferences and the ability to synthesize it in high enantiomeric purity are essential for its effective application in research and drug development.

The detailed protocols and spectroscopic data presented herein serve as a valuable resource for scientists working with this important chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 134108-92-2,(1S,2S)-(+)-2-Methoxycyclohexanol | lookchem [lookchem.com]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 8. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. (1S,2S)-2-Methoxycyclohexanol | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. compoundchem.com [compoundchem.com]
- 12. rel-(1R,2R)-2-Methoxycyclohexanol | C7H14O2 | CID 11051680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cyclohexanol, 2-methoxy- | C7H14O2 | CID 102911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jecibiochem.com [jecibiochem.com]
- To cite this document: BenchChem. [(1S,2S)-2-Methoxycyclohexanol: A Comprehensive Technical Guide for Scientific Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3386611#1s-2s-2-methoxycyclohexanol-molecular-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com